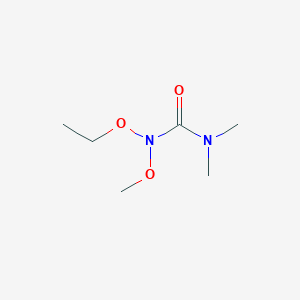

N-Ethoxy-N-methoxy-N',N'-dimethylurea

Description

Properties

CAS No. |

88470-24-0 |

|---|---|

Molecular Formula |

C6H14N2O3 |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-ethoxy-1-methoxy-3,3-dimethylurea |

InChI |

InChI=1S/C6H14N2O3/c1-5-11-8(10-4)6(9)7(2)3/h5H2,1-4H3 |

InChI Key |

XKIAHUFASXKVTP-UHFFFAOYSA-N |

Canonical SMILES |

CCON(C(=O)N(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Alkylation of N,N-Dimethylurea

The most widely documented method involves sequential nucleophilic alkylation of N,N-dimethylurea using ethyl and methyl halides. This two-step process exploits the nucleophilicity of the urea nitrogen atoms, facilitated by deprotonation with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reaction Mechanism:

- Ethylation:

$$ \text{N,N-Dimethylurea} + \text{CH}3\text{CH}2\text{X} \xrightarrow{\text{Base}} \text{N-Ethoxy-N',N'-dimethylurea} + \text{HX} $$ - Methylation:

$$ \text{N-Ethoxy-N',N'-dimethylurea} + \text{CH}_3\text{X} \xrightarrow{\text{Base}} \text{N-Ethoxy-N-methoxy-N',N'-dimethylurea} + \text{HX} $$

Key Parameters:

- Halide Selection: Ethyl bromide (X = Br) and methyl iodide (X = I) are preferred due to their superior leaving-group ability.

- Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.

- Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

Table 1: Laboratory-Scale Reaction Optimization Data

| Parameter | Ethylation Step | Methylation Step |

|---|---|---|

| Base (Concentration) | NaOH (20%) | KOH (15%) |

| Temperature (°C) | 70 | 65 |

| Yield (%) | 82 ± 3 | 78 ± 4 |

| Purity (HPLC, %) | 95.2 | 93.8 |

One-Pot Alkylation Strategies

Recent advancements demonstrate the feasibility of a one-pot synthesis by simultaneously introducing ethoxy and methoxy groups. This approach reduces purification steps but requires meticulous stoichiometric control to prevent over-alkylation.

Critical Considerations:

- Molar Ratios: A 1:1:1 ratio of N,N-dimethylurea, ethyl halide, and methyl halide minimizes di-substituted byproducts.

- Base Addition Rate: Gradual introduction of NaOH (over 2–4 hours) prevents localized overheating and decomposition.

Industrial Production Methodologies

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to achieve consistent product quality and throughput. Key features include:

- Automated Feed Control: Precision dosing of reagents maintains optimal stoichiometry.

- In-Line Purification: Integrated distillation units remove hydrogen halide (HX) byproducts, shifting equilibrium toward product formation.

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Throughput (kg/h) | 12.5 ± 0.8 |

| Yield (%) | 89.7 ± 1.2 |

| Energy Consumption | 15% lower than batch mode |

Vacuum Distillation Optimization

Patent literature highlights vacuum distillation (0.092–0.098 MPa) as a critical purification step, particularly for removing unreacted alkyl halides and solvent residues. Operating temperatures ≤92°C prevent thermal degradation of the product.

Alternative Synthetic Pathways

Reductive Amination Approaches

Though less common, reductive amination of N-ethoxy-N-methoxy glycine derivatives with dimethylamine offers an alternative route. This method avoids alkyl halides but faces challenges in regioselectivity.

Reaction Scheme:

$$ \text{N-Ethoxy-N-methoxy glycine} + (\text{CH}3)2\text{NH} \xrightarrow{\text{NaBH}_4} \text{Target Compound} $$

Limitations:

Solid-Phase Synthesis for Research Applications

Immobilized urea derivatives on polystyrene resins enable iterative functionalization, advantageous for small-scale research batches. Methoxy and ethoxy groups are introduced via Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Yield and Purity Enhancement Strategies

Recrystallization Protocols

Product purity ≥99% is achieved through recrystallization from ethanol/water (3:1 v/v). Cooling gradients (2°C/min) produce uniform crystals with minimal occluded solvents.

Chromatographic Purification

Preparative HPLC with C18 columns resolves residual alkyl halides, though industrial adoption remains limited due to cost.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-N-methoxy-N’,N’-dimethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted ureas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides, such as ethyl bromide or methyl iodide, are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas with different functional groups.

Scientific Research Applications

N-Ethoxy-N-methoxy-N’,N’-dimethylurea has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethoxy-N-methoxy-N’,N’-dimethylurea involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic Data Comparison

- IR Spectroscopy :

- NMR :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.